Aminoindanol

Asymmetric catalysis Heterogeneous hydrogenation Chiral modifier

Enantiomerically pure (1S,2R)-(-)-cis-1-amino-2-indanol is the mandatory chiral building block for synthesizing inda‑box/PyBOX ligands and the HIV protease inhibitor Indinavir. The cis‑diastereomer’s unique intramolecular hydrogen bond rigidifies the indane scaffold, translating directly to 92‑99% ee in metal‑catalyzed asymmetric Diels‑Alder reactions. Generic substitution is impossible: the (1R,2S)-(+)-cis enantiomer erodes enantiomeric excess, while the trans‑diastereomer lacks the essential conformational rigidity. Procure with verified chiral purity (≥99% ee) for reproducible catalytic and pharmaceutical outcomes.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B8576300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoindanol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(N)O
InChIInChI=1S/C9H11NO/c10-9(11)6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6,10H2
InChIKeyHDXFCPZKMFTOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / 0.05 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-indanol Technical Baseline: Key Physicochemical and Structural Attributes for Scientific Procurement


1-Amino-2-indanol (CAS 7480-35-5), a chiral 1,2-aminoalcohol with a rigid indane skeleton, exists as four stereoisomers due to its two chiral centers. The cis-diastereomer, specifically the (1S,2R)-enantiomer, is the most industrially relevant form due to its distinct intramolecular hydrogen bonding network, which is absent in the trans-diastereomer [1]. The molecule has a molecular weight of 149.19 g/mol, a density of 1.212 g/cm³, a boiling point of 290°C at 760 mmHg, and a polar surface area (PSA) of 46.25 Ų [2]. Its rigid cyclic structure and bifunctional nature (amino and hydroxyl groups) make it a critical building block in asymmetric catalysis and pharmaceutical synthesis [3].

1-Amino-2-indanol Procurement: Why Diastereomer and Enantiomer Purity Are Non-Negotiable


1-Amino-2-indanol is not a single compound but a family of four stereoisomers with markedly different performance in catalytic and pharmaceutical applications. The cis-diastereomer ((1S,2R) or (1R,2S)) forms a unique intramolecular hydrogen bond that rigidifies the scaffold, whereas the trans-diastereomer ((1R,2R) or (1S,2S)) lacks this interaction, leading to distinct conformational behavior and catalytic outcomes [1]. For example, the (1R,2S)-(+)-cis enantiomer acts as a detrimental "erosion of enantiomeric excess" chiral modifier in Pt-catalyzed hydrogenation, while its enantiomer (1S,2R)-(-)-cis provides a modest 30% ee [2]. Generic substitution without strict stereochemical control is therefore impossible for applications requiring high enantioselectivity or diastereoselectivity, such as the synthesis of Indinavir (HIV protease inhibitor), where only the (1S,2R)-cis isomer is viable [3].

1-Amino-2-indanol Comparative Performance Data: Quantified Differentiation from Structural Analogs


Enantioselective Hydrogenation: Aminoindanol vs. Aminoindan vs. Indanol as Chiral Modifiers

In the enantioselective hydrogenation of ethyl pyruvate using a Pt/SiO₂ catalyst (dp = 6.5 nm), the performance of (1R,2S)-(+)-cis-1-amino-2-indanol as a chiral modifier is quantitatively inferior to (S)-(+)-1-aminoindan but superior to (S)-(+)-1-indanol. The data reveal stark differences in the enantiomeric excess (ee%) achieved, highlighting why a simple aminoindane or indanol cannot substitute for the aminoindanol scaffold without complete loss or even inversion of selectivity [1].

Asymmetric catalysis Heterogeneous hydrogenation Chiral modifier

Diastereoselective Synthesis: Catalyst-Controlled Access to cis- vs. trans-1-Amino-2-indanol

The diastereoselective hydrogenation of 1,2-indanedion-1-oxime yields either (±)-trans-1-amino-2-indanol or (±)-cis-1-amino-2-indanol depending on the palladium catalyst and reaction temperature. This study demonstrates that simple catalyst substitution completely reverses the diastereomeric outcome, making it a critical procurement parameter for downstream applications requiring a specific diastereomer [1].

Synthetic methodology Diastereoselective hydrogenation Pd catalysis

Intramolecular Hydrogen Bonding: cis- vs. trans-1-Amino-2-indanol Conformational Rigidity

The cis- and trans-diastereomers of 1-amino-2-indanol exhibit fundamentally different intramolecular hydrogen bonding patterns, which dictate their conformational flexibility. cis-AI possesses a weak intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen (OH···N), which is completely absent in trans-AI. This structural feature directly impacts the number of accessible conformers in the gas phase and, by extension, the rigidity of the scaffold in solution and solid-state [1].

Physical organic chemistry Conformational analysis Spectroscopy

Chiral Auxiliary Efficacy: cis-Aminoindanol vs. 7-Alkyl Substituted Derivatives in Azaelectrocyclization

While cis-1-amino-2-indanol is an effective chiral auxiliary for asymmetric 6π-azaelectrocyclization, the 7-alkyl substituted derivative demonstrates superior performance, enabling the reaction with a broader substrate scope. This comparison highlights that even within the aminoindanol family, subtle structural modifications can significantly enhance synthetic utility [1].

Asymmetric synthesis Chiral auxiliary Pericyclic reactions

Ligand Performance in Asymmetric Catalysis: Aminoindanol-Derived Inda-box vs. Phenylglycinol-Derived Ph-box

In the enantioselective Diels-Alder reaction of cyclopentadiene with bidentate dienophiles, the inda-box ligand derived from cis-1-amino-2-indanol consistently outperforms the analogous Ph-box ligand derived from phenylglycinol. This performance difference is attributed to the conformational rigidity imparted by the indane scaffold [1].

Asymmetric catalysis Bis(oxazoline) ligands Diels-Alder

Enzymatic Resolution: Diastereoselectivity of cis- vs. trans-1-Aminoindan-2-ol

The kinetic resolution of N-Cbz protected aminoindanols by Pseudomonas cepacia lipase (PSL) reveals a significant difference in enantioselectivity between cis and trans diastereomers. The cis isomer is resolved efficiently, whereas the trans isomer shows lower enantioselectivity due to steric and conformational factors [1].

Biocatalysis Kinetic resolution Lipase

1-Amino-2-indanol: Targeted Application Scenarios Based on Verified Performance Data


Synthesis of Inda-box and PyBOX Ligands for Asymmetric Catalysis

Procure enantiomerically pure (1S,2R)- or (1R,2S)-cis-1-amino-2-indanol as the essential chiral precursor for synthesizing inda-box (bisoxazoline) and PyBOX ligands. The rigid indane scaffold, enforced by an intramolecular hydrogen bond unique to the cis-diastereomer, directly translates to superior enantioselectivity in metal-catalyzed Diels-Alder reactions (92-99% ee reported for inda-box-Cu complexes) and other asymmetric transformations when compared to less rigid alternatives like phenylglycinol-derived Ph-box ligands [1].

Manufacturing of Indinavir (Crixivan®) and Related HIV Protease Inhibitors

For pharmaceutical synthesis, specifically the large-scale production of the HIV protease inhibitor Indinavir, only the (1S,2R)-cis-1-amino-2-indanol enantiomer is suitable. Chemoenzymatic routes achieving up to 98% diastereo- and enantioselectivity have been established starting from indanone, providing a viable path to this critical intermediate [1]. The structural replacement of aminoindanol with aminochromanol in second-generation inhibitors highlights its specific pharmacophoric role, underscoring that no generic substitution is possible without altering biological activity .

Chiral Auxiliary for Diastereoselective Alkylation and Reduction

Utilize cis-1-amino-2-indanol as a chiral auxiliary in asymmetric synthesis. Its rigid cyclic skeleton and bifunctional nature enable high diastereoselectivity in reactions such as enolate alkylation (90-99% de reported) and diastereoselective reduction [1]. For more demanding transformations like asymmetric 6π-azaelectrocyclization, consider the 7-alkyl substituted derivatives, which have demonstrated a broader substrate scope and enhanced efficacy .

Development of Bifunctional Organocatalysts

The 1,2-aminoindanol scaffold is a privileged core for designing bifunctional organocatalysts that leverage hydrogen-bonding interactions. The amino and hydroxyl groups can act as both hydrogen-bond donors and acceptors, enabling the simultaneous activation of electrophilic and nucleophilic reaction partners [1]. This has been successfully applied in Friedel-Crafts alkylation, Michael addition, and aza-Henry reactions. The cis-diastereomer is particularly valuable due to its conformational rigidity and ability to form a well-defined chiral pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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